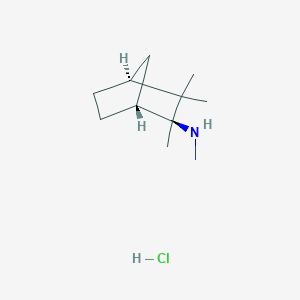

S-(+)-Mecamylamine Hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Clorhidrato de Dexmecamylamina implica la preparación de la estructura bicíclica monoterpenoide. Los pasos clave incluyen la formación del sistema de anillo bicíclico y la introducción del grupo amino. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.

Métodos de Producción Industrial: La producción industrial de Clorhidrato de Dexmecamylamina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. El proceso puede incluir pasos de purificación como la cristalización o la cromatografía para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Clorhidrato de Dexmecamylamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Clorhidrato de Dexmecamylamina en formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las condiciones pueden variar según el sustituyente que se esté introduciendo, pero los reactivos típicos incluyen halógenos o agentes alquilantes.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Background

Originally developed for its ganglion-blocking properties, S-(+)-mecamylamine was utilized in the treatment of hypertension. However, it has been increasingly recognized for its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) functions, leading to investigations into its efficacy for various neuropsychiatric disorders and addiction treatments .

Therapeutic Applications

1. Treatment of Neuropsychiatric Disorders

- Tourette Syndrome (TS) : Mecamylamine has shown promise in treating TS, particularly in pediatric populations. Clinical studies indicate that it can reduce associated behavioral and emotional issues such as ADHD and depression without significantly diminishing the physical tics characteristic of TS .

- Depression and Anxiety : The compound has demonstrated antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders . A Phase II trial indicated its efficacy in major depression among Indian patients .

2. Addiction Treatment

- Nicotine Dependence : Mecamylamine is being explored as a smoking cessation aid due to its action on nicotinic receptors, particularly the α3β4 subtype, which are implicated in nicotine addiction. Studies have shown that it can help reduce cravings and withdrawal symptoms in individuals attempting to quit smoking .

- Alcoholism : There is emerging evidence that mecamylamine may also be effective in treating alcohol dependence by modulating dopaminergic pathways involved in addiction .

Pharmacological Properties

Mecamylamine operates primarily by antagonizing nicotinic acetylcholine receptors across various subtypes (e.g., α3β4, α4β2), which play crucial roles in neurotransmission and synaptic plasticity. Its ability to produce therapeutic effects at lower doses than those required for antihypertensive action minimizes the risk of peripheral side effects commonly associated with higher doses .

Case Studies and Research Findings

Safety and Toxicity Profile

Research indicates that mecamylamine's toxicity profile improves at lower doses, making it a safer option for chronic use compared to traditional therapies for hypertension. Ongoing studies aim to further elucidate its pharmacokinetics and long-term safety across different patient demographics .

Mecanismo De Acción

El Clorhidrato de Dexmecamylamina ejerce sus efectos antagonizando los receptores nicotínicos de acetilcolina. Esta acción evita la estimulación de los receptores postsinápticos por la acetilcolina, lo que lleva a una reducción de la actividad neuronal. El mecanismo de acción del compuesto implica el bloqueo de los canales iónicos asociados con estos receptores, lo que inhibe el flujo de iones y modula la liberación de neurotransmisores .

Compuestos Similares:

Mecamylamina: Un antagonista no selectivo y no competitivo de los receptores nicotínicos de acetilcolina, utilizado como fármaco antihipertensivo.

Singularidad: A diferencia de la Mecamylamina, que se utiliza principalmente para la hipertensión, el Clorhidrato de Dexmecamylamina tiene aplicaciones de investigación más amplias, particularmente en neurofarmacología .

Comparación Con Compuestos Similares

Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, used as an antihypertensive drug.

Uniqueness: Unlike Mecamylamine, which is primarily used for hypertension, Dexmecamylamine Hydrochloride has broader research applications, particularly in neuropharmacology .

Actividad Biológica

S-(+)-Mecamylamine hydrochloride is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with significant biological activity, particularly in the central nervous system (CNS). This compound has been the subject of various studies exploring its pharmacological effects, therapeutic potential, and mechanisms of action.

S-(+)-Mecamylamine acts primarily as a non-selective antagonist at nAChRs, which are crucial for neurotransmission in both peripheral and central nervous systems. Unlike other ganglionic blockers, S-(+)-mecamylamine effectively crosses the blood-brain barrier, allowing it to exert central effects at lower doses than those required for peripheral actions. This feature makes it particularly useful in treating conditions like hypertension and certain neuropsychiatric disorders .

Pharmacological Effects

- Cognitive Function : Research indicates that S-(+)-mecamylamine can temporarily impair cognitive functions by antagonizing nAChRs involved in attention and memory processes. In a study comparing it to scopolamine, mecamylamine showed less sedation while still affecting cognitive performance .

- Antidepressant Activity : Preclinical studies have demonstrated that S-(+)-mecamylamine exhibits antidepressant-like effects in animal models. It has been shown to increase serotonin neuron firing rates and reduce depressive behaviors .

- Tourette Syndrome Treatment : Clinical investigations have suggested that S-(+)-mecamylamine may help manage symptoms associated with Tourette syndrome, particularly in reducing associated behavioral issues like ADHD and depression without significantly diminishing the physical tics .

Case Studies and Clinical Findings

- Hypertensive Patients : In clinical trials involving hypertensive patients, mecamylamine was administered at varying doses (initially 2.5 mg/day), with adjustments based on individual responses. While some patients experienced significant blood pressure reductions, side effects such as constipation and dry mouth were common .

- Neuropsychiatric Disorders : A subset of patients with Tourette syndrome showed improvements in mood stability and concentration when treated with S-(+)-mecamylamine, highlighting its potential beyond traditional applications .

Summary of Research Findings

Propiedades

IUPAC Name |

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GSTSRXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-30-5 | |

| Record name | Dexmecamylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.